
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, fever, and inflammation. This compound was first synthesized in the 1940s and has since been widely used in both human and veterinary medicine.
Wissenschaftliche Forschungsanwendungen
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been studied for its effects on the immune system and its potential use in the treatment of autoimmune diseases.
Wirkmechanismus
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Phenylbutazone has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit the growth of certain types of cancer cells. Phenylbutazone has also been shown to have immunomodulatory effects, meaning that it can affect the functioning of the immune system. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been shown to have a number of side effects, including gastrointestinal disturbances, renal toxicity, and hematological abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylbutazone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in lab experiments. One limitation is that it has a number of side effects that can affect experimental outcomes. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over the course of an experiment.
Zukünftige Richtungen
There are a number of future directions for research on 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. One area of research is the development of new formulations of the drug that can reduce its side effects while maintaining its anti-inflammatory and analgesic properties. Another area of research is the investigation of the immunomodulatory effects of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in the treatment of cancer and other diseases. Overall, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene remains an important compound in the field of medicine and continues to be the subject of ongoing research.
Synthesemethoden
Phenylbutazone can be synthesized through a multistep process that involves the condensation of ethyl acetoacetate and phenylhydrazine to form 1-phenyl-3,5-dioxopyrazolidine. This intermediate is then reacted with diethyl sulfate to yield 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. The overall yield of this process is around 40%.
Eigenschaften
CAS-Nummer |
1732-61-2 |
|---|---|
Produktname |
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione |
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4,4-diethyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-15(12(13)17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
MAGFGTMRZHCQFE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Kanonische SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
4,4-diethyl-1-phenyl-3,5-pyrazolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



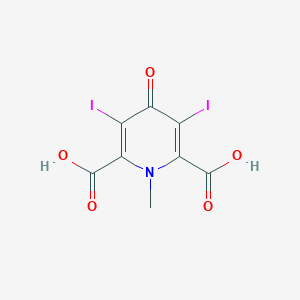
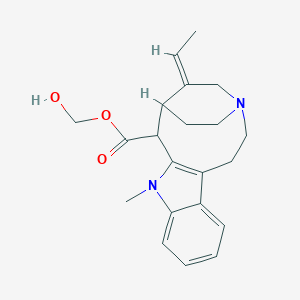
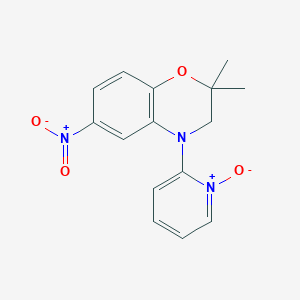
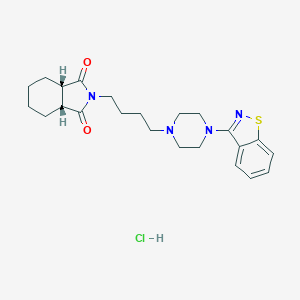
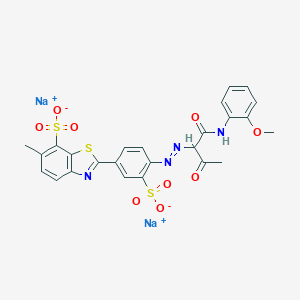
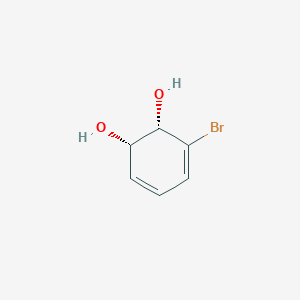
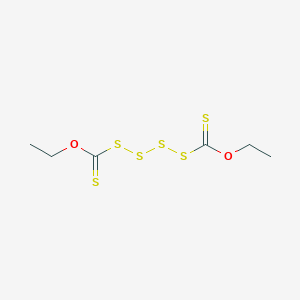
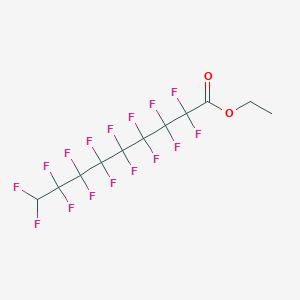
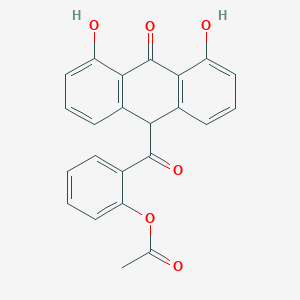
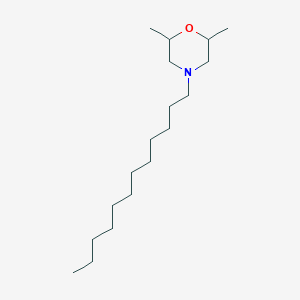
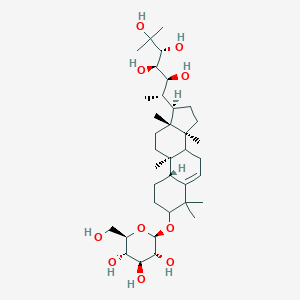
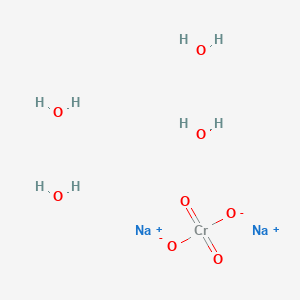
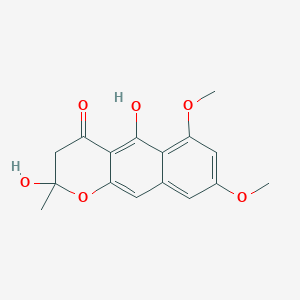
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)